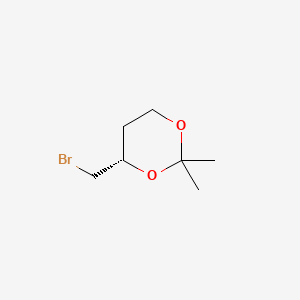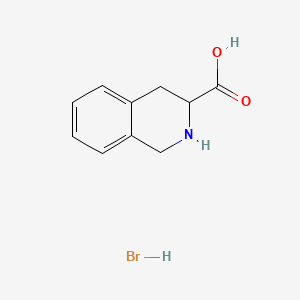
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide
概要
説明
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound is a derivative of isoquinoline, a structure commonly found in many natural alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid can be synthesized using several methods. Traditional methods include the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Pomeranz-Fritsch reaction . These reactions typically involve the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.
Recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . These methods offer more control over the stereochemistry and functional group compatibility of the final product.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide often involves large-scale Pictet-Spengler reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which have significant biological and pharmacological activities .
科学的研究の応用
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its role in enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-cancer and neuroprotective activities
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can inhibit enzymes and modulate receptor activities, leading to various biological effects. For example, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A closely related compound with similar biological activities.
Isoquinoline: The parent structure, which is found in many natural alkaloids.
Phenylalanine: An amino acid that shares structural similarities with tetrahydroisoquinoline derivatives.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPYSZVJRRFVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

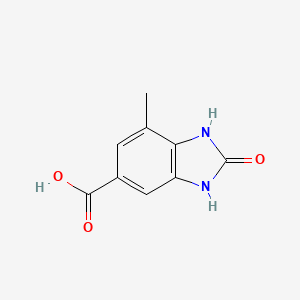

![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)
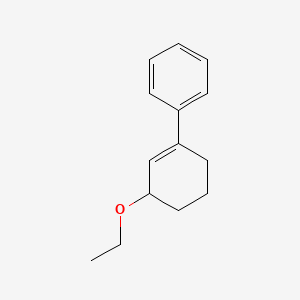
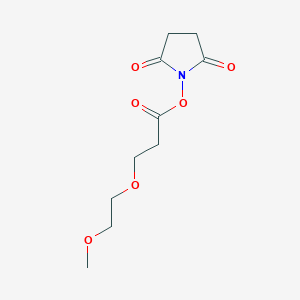

![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)
